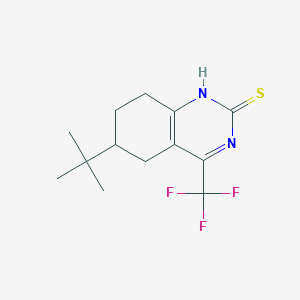![molecular formula C22H19N3O3S2 B11583474 2-oxo-2-(10H-phenothiazin-10-yl)ethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11583474.png)
2-oxo-2-(10H-phenothiazin-10-yl)ethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that features a phenothiazine moiety and a pyrimidine derivative. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties . The incorporation of a pyrimidine derivative further enhances the compound’s potential for various medicinal applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves the following steps:
Formation of the Phenothiazine Derivative: The phenothiazine moiety is synthesized through the cyclization of diphenylamine with sulfur.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide.
Formation of the Pyrimidine Derivative: The pyrimidine derivative is synthesized through the condensation of appropriate aldehydes and amines.
Coupling Reaction: The phenothiazine derivative and the pyrimidine derivative are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its anticancer and antipsychotic properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets:
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.
Antipsychotic Activity: The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETIC ACID: Similar pyrimidine derivative but lacks the phenothiazine moiety.
10H-PHENOTHIAZINE-10-YL ETHYL ACETATE: Similar phenothiazine derivative but lacks the pyrimidine moiety.
Propiedades
Fórmula molecular |
C22H19N3O3S2 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-11-15(2)24-22(23-14)29-13-21(27)28-12-20(26)25-16-7-3-5-9-18(16)30-19-10-6-4-8-17(19)25/h3-11H,12-13H2,1-2H3 |
Clave InChI |
GRZXZMDMXIISII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583393.png)
![1-{3-Amino-4-(4-chlorophenyl)-2-[(4-fluorophenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl}ethanone](/img/structure/B11583397.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583402.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11583404.png)
![ethyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11583406.png)
![1-[2-(diethylamino)ethyl]-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11583410.png)
![1-[3-(methylsulfanyl)-6-[4-(propan-2-yl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11583419.png)

![ethyl 4-phenyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11583439.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11583444.png)
![4-[(Z)-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11583445.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11583447.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11583462.png)
![(3E)-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11583470.png)
